molecular formula C22H19FN2O4 B14971305 Ethyl 4-(1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Ethyl 4-(1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B14971305
M. Wt: 394.4 g/mol
InChI Key: ZRZRRBONIGMDED-UHFFFAOYSA-N
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Description

ETHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a dihydropyridine ring, and a benzoate ester, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzyl halide.

    Amidation: The amide bond is formed by reacting the dihydropyridine intermediate with an appropriate amine.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

ETHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases due to its unique structural features.

    Industry: It is explored for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is unique due to its combination of a fluorophenyl group, a dihydropyridine ring, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19FN2O4

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-[[1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H19FN2O4/c1-2-29-22(28)16-5-10-19(11-6-16)24-21(27)17-7-12-20(26)25(14-17)13-15-3-8-18(23)9-4-15/h3-12,14H,2,13H2,1H3,(H,24,27)

InChI Key

ZRZRRBONIGMDED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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